
Terpinolene - d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terpinolene - d6 is a deuterated form of terpinolene, a naturally occurring monoterpene. Terpinolene is found in a variety of plants, including conifers, tea tree, apples, and some citrus fruits. It is known for its distinct fresh, piney, floral, and sometimes citrusy aroma. The deuterated form, this compound, is used in scientific research to study the behavior and properties of terpinolene in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terpinolene - d6 typically involves the deuteration of terpinolene. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the terpinolene molecule.
Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors and catalysts to facilitate the deuteration process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions: Terpinolene - d6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield terpinolene epoxide, while reduction can produce terpinolene alcohol.
Applications De Recherche Scientifique
Terpinolene - d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of terpinolene and its derivatives.
Biology: this compound is used in metabolic studies to understand the biosynthesis and degradation pathways of terpinolene in plants.
Medicine: Research on this compound explores its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and potential health benefits.
Mécanisme D'action
The mechanism of action of Terpinolene - d6 involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through:
Antioxidant Activity: this compound can scavenge free radicals, protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Antimicrobial Properties: this compound can disrupt the cell membranes of bacteria, leading to cell death.
Comparaison Avec Des Composés Similaires
- Alpha-terpinolene
- Beta-terpinolene
- Gamma-terpinolene
- Terpinen-4-ol
Comparison: Terpinolene - d6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Compared to its non-deuterated counterparts, this compound provides more detailed insights into the molecular behavior and interactions of terpinolene.
Propriétés
Numéro CAS |
1394230-50-2 |
|---|---|
Formule moléculaire |
C10H10D6 |
Poids moléculaire |
142.28 |
Pureté |
95% min. |
Synonymes |
Terpinolene - d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



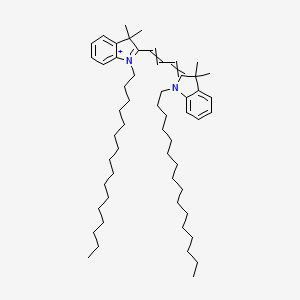

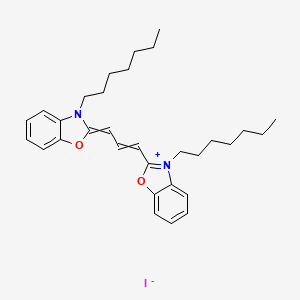
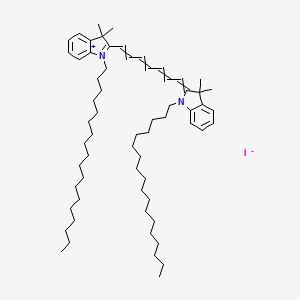
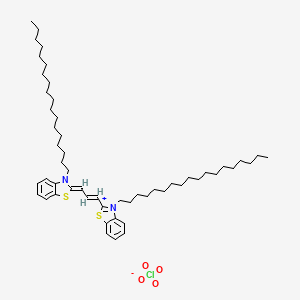
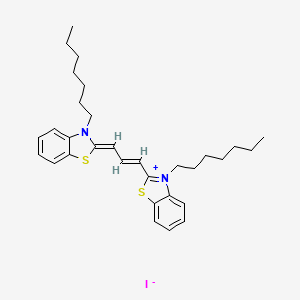
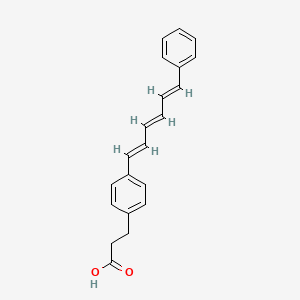
![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)
